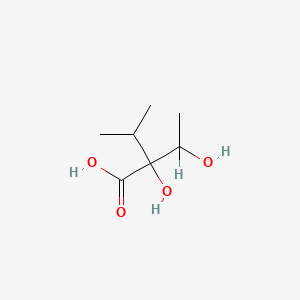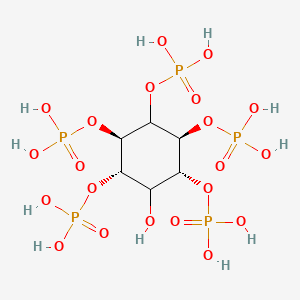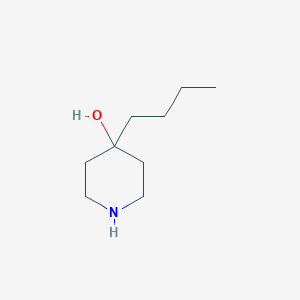
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid
Overview
Description
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, also known as 2-hydroxy-3-methylbutanoic acid or 2-hydroxy-3-methylbutyric acid, is an organic acid found in many plants, animals, and bacteria. It is a naturally occurring compound that has a wide range of applications in scientific research and in the laboratory.
Scientific Research Applications
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has a wide range of applications in scientific research. It has been used in studies of the effects of oxidative stress on cells, as well as in studies of the effects of environmental pollutants on plant and animal species. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of dietary components on human health. Additionally, this compound has been used in studies of the effects of hormones on cells, as well as in studies of the effects of drugs on the immune system.
Mechanism of Action
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid acts as an antioxidant, scavenging reactive oxygen species and reducing oxidative damage to cells. It also acts as a chelator, binding to metals and preventing them from participating in chemical reactions. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in cells, as well as to reduce the toxicity of certain drugs.
Biochemical and Physiological Effects
This compound has been shown to have a number of beneficial effects on cells and organisms. It has been shown to reduce the production of reactive oxygen species, as well as to reduce the levels of certain pro-inflammatory cytokines. Additionally, this compound has been shown to reduce the toxicity of certain drugs, as well as to reduce the levels of certain hormones in cells.
Advantages and Limitations for Lab Experiments
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is a relatively safe compound to use in laboratory experiments. It is relatively non-toxic, and has a low potential for toxicity. Additionally, it is relatively inexpensive and easy to obtain. However, this compound can be difficult to work with, as it is a volatile compound that can easily evaporate. Additionally, it can be difficult to accurately measure the concentration of this compound in a solution.
Future Directions
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has a wide range of potential applications in scientific research and in the laboratory. Future research could focus on the effects of this compound on human health, such as its effects on inflammation, oxidative stress, and cancer. Additionally, future research could focus on the effects of this compound on drug metabolism and toxicity, as well as its effects on the immune system. Furthermore, future research could focus on the development of new methods for synthesizing and purifying this compound, as well as new methods for accurately measuring its concentration in a solution.
properties
IUPAC Name |
2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEISHUBUXWXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312131 | |
| Record name | 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23944-47-0 | |
| Record name | (.+-.)-Trachelanthic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















